molecular formula C10H9NO3 B3143541 Methyl 2-(4-cyanophenyl)-2-hydroxyacetate CAS No. 52798-36-4

Methyl 2-(4-cyanophenyl)-2-hydroxyacetate

Cat. No.: B3143541
CAS No.: 52798-36-4
M. Wt: 191.18 g/mol
InChI Key: ZMVCFIDIBISAFX-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyanophenyl)-2-hydroxyacetate is an organic compound with a molecular formula of C10H9NO3 This compound is characterized by the presence of a cyanophenyl group attached to a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-cyanophenyl)-2-hydroxyacetate can be synthesized through the Morita-Baylis-Hillman reaction scheme. This reaction involves the use of aldehydes, activated alkenes, and a nucleophile, typically under basic conditions. The reaction is facilitated by the presence of a catalyst, often a tertiary amine or phosphine .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of Methyl 2-(4-cyanophenyl)-2-oxoacetate.

    Reduction: Formation of Methyl 2-(4-aminophenyl)-2-hydroxyacetate.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-cyanophenyl)-2-hydroxyacetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-aminophenyl)-2-hydroxyacetate: Similar structure but with an amine group instead of a nitrile group.

    Methyl 2-(4-methoxyphenyl)-2-hydroxyacetate: Similar structure but with a methoxy group instead of a nitrile group.

Uniqueness

Methyl 2-(4-cyanophenyl)-2-hydroxyacetate is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-(4-cyanophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-5,9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVCFIDIBISAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52798-36-4
Record name methyl 2-(4-cyanophenyl)-2-hydroxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-cyanophenyl)-2-hydroxyacetate
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